2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate
CAS No.: 1486485-40-8
Cat. No.: VC2964717
Molecular Formula: C23H30O6
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1486485-40-8 |
|---|---|
| Molecular Formula | C23H30O6 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | [2-[(8S,9S,10R,13R,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
| Standard InChI | InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22+,23-/m0/s1 |
| Standard InChI Key | ITRJWOMZKQRYTA-JVZURJHLSA-N |
| Isomeric SMILES | CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
| SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
| Canonical SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Introduction
Chemical Identity and Classification
2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate is a complex organic molecule characterized by its tetracyclic structure with multiple functional groups. The compound is registered with CAS number 1486485-40-8 . This complex tetracyclic structure features a unique arrangement of rings that forms the backbone of the compound, with specific stereochemistry designated by the (1S,2R,10S,11S,14R,15R) configuration in its name.
Identification Parameters
The compound can be identified through various chemical identifiers as outlined in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 1486485-40-8 |
| Molecular Formula | C₂₃H₃₀O₆ |
| Molecular Weight | 402.48 g/mol |
| SMILES | CC(=O)OCC(=O)C1(O)CCC2C3CCC4=CC(=O)CCC4(C)C3C(=O)CC21C |
| InChI | InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22+,23-/m0/s1 |
| InChiKey | ITRJWOMZKQRYTA-JVZURJHLSA-N |
Table 1: Chemical identifiers for 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate
Structural Characteristics
The compound features a complex tetracyclic structure designated by the notation [8.7.0.0^{2,7}.0^{11,15}] in its systematic name. This notation indicates a specific arrangement of four fused rings with bridges between certain atoms.
Core Structure and Stereochemistry
The molecule contains multiple stereogenic centers, specifically at positions 1S, 2R, 10S, 11S, 14R, and 15R, which dictate its three-dimensional configuration and potential biological activity. This stereochemical complexity is typical of steroid-like compounds and significantly influences both its physical properties and chemical behavior .
Functional Groups
The compound contains several key functional groups:
-
A hydroxy group at position 14, which can participate in hydrogen bonding and nucleophilic reactions
-
Two oxo (ketone) groups at positions 5 and 17 of the tetracyclic structure
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An acetate moiety (CH₃COO-) as part of the 2-oxoethyl acetate side chain
-
A carbon-carbon double bond at position 6, creating an unsaturated region in the structure
These functional groups contribute to the compound's reactivity and determine its potential chemical transformations and interactions with biological systems.
Physicochemical Properties
The compound exhibits specific physicochemical properties that influence its behavior in different environmental and experimental conditions.
Physical Properties
The physical properties of 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate are summarized in Table 2.
| Property | Value |
|---|---|
| Physical State | Solid |
| Flash Point | 197.3±23.6 °C |
| Boiling Point | 577.3±50.0 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Appearance | Not specified in literature |
Table 2: Physical properties of 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate
Solubility Profile
Chemical Reactivity
The chemical reactivity of 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate is primarily determined by its functional groups.
Hydroxy Group Reactivity
The hydroxyl group at position 14 can participate in:
-
Hydrogen bonding interactions
-
Nucleophilic substitution reactions
-
Esterification to form esters
-
Oxidation to form ketones
Oxo Group Reactivity
The two ketone (oxo) groups at positions 5 and 17 can undergo:
-
Reduction to form alcohols
-
Nucleophilic addition reactions
-
Enolization and subsequent reactions
-
Condensation reactions with appropriate nucleophiles
Acetate Group Reactivity
The acetate group in the 2-oxoethyl acetate side chain can undergo:
-
Hydrolysis to form the corresponding alcohol and acetic acid
-
Transesterification reactions with alcohols
-
Aminolysis with amines to form amides
Carbon-Carbon Double Bond Reactivity
The C=C double bond at position 6 can participate in:
-
Addition reactions (e.g., hydrogenation, halogenation)
-
Epoxidation
-
Dihydroxylation
-
Cycloaddition reactions
Structural Relationships to Known Compounds
2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate shows structural similarities to several other biologically important compounds.
Relationship to Steroid Derivatives
The tetracyclic core structure of this compound bears resemblance to steroid derivatives, particularly those with modifications at various positions. Similar compounds include:
-
(1S,2R,10S,11S,14R,15S,17S)-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,6}.0^{11,15}]heptadec-3-ene-5,7-dione
-
(1S,10S,11S,15S,2R,14R)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0<2,7>.0<11,15>]heptadeca-3,6-diene-5,17-dione
Relationship to Cortisone Derivatives
The structure also shares features with cortisone acetate, particularly in the acetate side chain configuration. Cortisone acetate is described as "[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate" , which has a similar 2-oxoethyl acetate group attached to the main structure.
| Parameter | Specification |
|---|---|
| Purity | ≥97% |
| Form | Not specified |
| Available Quantities | 10mg and potentially larger quantities |
| Catalog Numbers | Various (e.g., HCR203594-10mg, SY145538) |
| Typical Pricing | Variable, with referenced price of ¥532.00 for 10mg |
Table 3: Commercial specifications for 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate
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